molecular formula C7H10N2O3S B063174 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid CAS No. 159527-24-9

7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid

Cat. No. B063174
CAS RN: 159527-24-9
M. Wt: 202.23 g/mol
InChI Key: BWRBXPSYJVPSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, also known as ATB or 7-ATB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications as an antibiotic and antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. Specifically, 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid binds to and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This leads to the disruption of cell wall integrity and eventually bacterial cell death.
Biochemical and Physiological Effects:
7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has been found to have low toxicity and minimal adverse effects on mammalian cells. In addition, it has been shown to have good stability in biological fluids, making it a promising candidate for in vivo studies. However, further research is needed to fully understand the biochemical and physiological effects of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid on mammalian cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid is its broad-spectrum activity against a wide range of bacteria and fungi. This makes it a useful tool for studying the mechanisms of bacterial cell wall synthesis and the development of antibiotic resistance. However, one limitation of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid is its relatively low potency compared to other antibiotics, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid with improved potency and selectivity. In addition, further research is needed to fully understand the biochemical and physiological effects of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid on mammalian cells and its potential applications in vivo. Overall, the potential of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid as an antibiotic and antimicrobial agent makes it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid involves the reaction of 7-aminocephalosporanic acid with 2-mercaptothiazoline and oxalic acid in the presence of a catalyst. The resulting compound is a bicyclic lactam that contains a thiazolidine ring and an oxo group. The synthesis method of 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid is relatively straightforward and can be easily scaled up for large-scale production.

Scientific Research Applications

7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has shown promising results in scientific research as an antibiotic and antimicrobial agent. It has been found to inhibit the growth of a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. In addition, 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. Due to its broad-spectrum activity, 7-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid has the potential to be used as a first-line antibiotic in the treatment of various bacterial infections.

properties

IUPAC Name

7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h3-4,6H,1-2,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRBXPSYJVPSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2C(C(=O)N2C1C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628153
Record name 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159527-24-9
Record name 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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